[(Hex-1-yn-3-yl)oxy]benzene
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Overview
Description
[(Hex-1-yn-3-yl)oxy]benzene, also known as 1-Hexynylbenzene, is an organic compound with the molecular formula C12H14. It is a derivative of benzene, where a hexynyl group is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hexynylbenzene can be synthesized through various methods, including:
Sonogashira Coupling Reaction: This method involves the coupling of phenylacetylene with hexyl halides in the presence of a palladium catalyst and a copper co-catalyst.
Grignard Reaction: Another method involves the reaction of phenylmagnesium bromide with hex-1-yne.
Industrial Production Methods
Industrial production of 1-Hexynylbenzene may involve large-scale Sonogashira coupling reactions due to their efficiency and high yield. The use of continuous flow reactors can enhance the scalability and safety of the process .
Chemical Reactions Analysis
Types of Reactions
1-Hexynylbenzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, such as halogens, nitrating agents, and sulfonating agents.
Hydrogenation: The triple bond in the hexynyl group can be hydrogenated to form hexylbenzene.
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4), and sulfonating agents (e.g., SO3/H2SO4).
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) are used under hydrogen gas at elevated pressures.
Major Products Formed
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of 1-Hexynylbenzene.
Hydrogenation: The major product is hexylbenzene.
Oxidation: Products vary based on the oxidizing agent but can include carboxylic acids, ketones, or aldehydes.
Scientific Research Applications
1-Hexynylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Hexynylbenzene in various reactions involves:
Electrophilic Aromatic Substitution: The benzene ring acts as a nucleophile, attacking the electrophile to form a sigma complex, followed by deprotonation to restore aromaticity.
Hydrogenation: The triple bond in the hexynyl group is reduced to a single bond through the addition of hydrogen atoms, facilitated by a metal catalyst.
Oxidation: The hexynyl group undergoes oxidative cleavage or functionalization, depending on the oxidizing agent used.
Comparison with Similar Compounds
1-Hexynylbenzene can be compared with other similar compounds, such as:
1-Phenyl-1-hexyne: Similar structure but with different reactivity due to the position of the triple bond.
Butylphenylacetylene: Another derivative with a different alkyl group attached to the benzene ring.
1-Butyl-2-phenylacetylene: Similar compound with a different substitution pattern on the benzene ring.
These comparisons highlight the unique reactivity and applications of 1-Hexynylbenzene in various fields of research and industry.
Properties
CAS No. |
57872-42-1 |
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Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
hex-1-yn-3-yloxybenzene |
InChI |
InChI=1S/C12H14O/c1-3-8-11(4-2)13-12-9-6-5-7-10-12/h2,5-7,9-11H,3,8H2,1H3 |
InChI Key |
JKWSOZACQVNQJE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C#C)OC1=CC=CC=C1 |
Origin of Product |
United States |
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